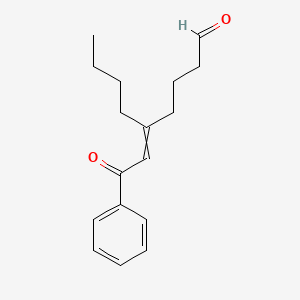
5-(2-Oxo-2-phenylethylidene)nonanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxo-2-phenylethylidene)nonanal is an organic compound with the molecular formula C17H22O2 It is a derivative of nonanal, characterized by the presence of a phenylethylidene group attached to the fifth carbon of the nonanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-2-phenylethylidene)nonanal typically involves the condensation of nonanal with phenylglyoxal. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also incorporate purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxo-2-phenylethylidene)nonanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethylidene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-(2-Oxo-2-phenylethylidene)nonanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics, often involves this compound.
Industry: It may be utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Oxo-2-phenylethylidene)nonanal involves its interaction with specific molecular targets. The phenylethylidene group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme-mediated transformations and receptor binding, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Nonanal: A simpler aldehyde without the phenylethylidene group.
Benzaldehyde: Contains a phenyl group but lacks the extended nonanal chain.
Phenylacetaldehyde: Similar structure but with a shorter carbon chain.
Uniqueness
5-(2-Oxo-2-phenylethylidene)nonanal is unique due to its combination of a long nonanal chain with a phenylethylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
740816-32-4 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
5-phenacylidenenonanal |
InChI |
InChI=1S/C17H22O2/c1-2-3-9-15(10-7-8-13-18)14-17(19)16-11-5-4-6-12-16/h4-6,11-14H,2-3,7-10H2,1H3 |
InChI Key |
VXXMHBSCSLXEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC(=O)C1=CC=CC=C1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


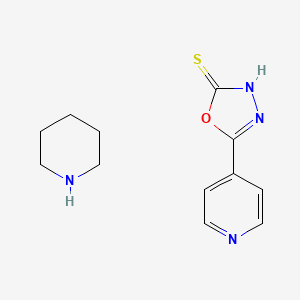
![2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol](/img/structure/B12533761.png)
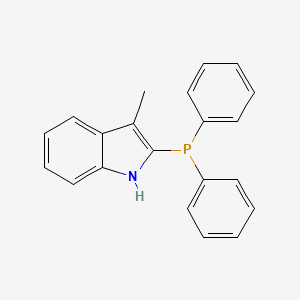
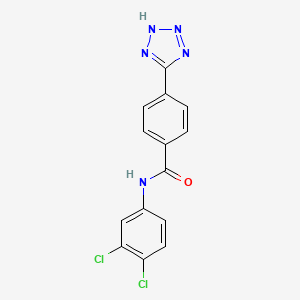
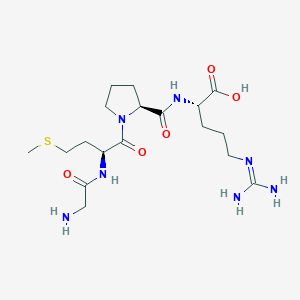
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)

![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
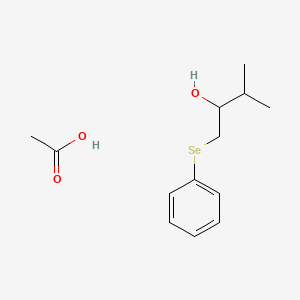
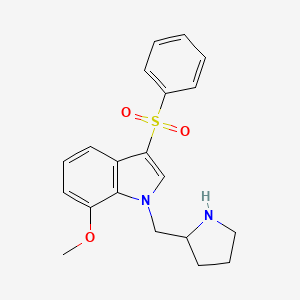
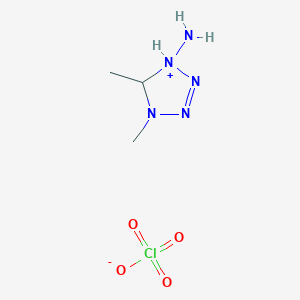
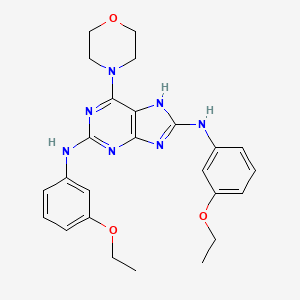
![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
